Product packaging for 8-Methoxynaphthalene-1-carboxylic acid(Cat. No.:CAS No. 5991-56-0)

8-Methoxynaphthalene-1-carboxylic acid

Cat. No.: B1658172
CAS No.: 5991-56-0
M. Wt: 202.21 g/mol
InChI Key: AGWGITMRMDHPGN-UHFFFAOYSA-N
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Description

8-Methoxynaphthalene-1-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This naphthalene derivative is characterized by a carboxylic acid group and a methoxy ether group on the naphthalene ring system, making it a valuable intermediate in organic synthesis. Compounds with this structure are of significant interest in medicinal chemistry research. Specifically, the closely related 4-methoxy isomer is documented as a key precursor in the preparation of α-aryl/pyridinyl ethanolamines, which are investigated as selective β3 adrenergic receptor agonists . Research into 1,8-disubstituted naphthalenes, which share a similar structural motif, often focuses on unique intramolecular interactions, such as the "leaning effect," between substituents in the peri positions. These non-bonded interactions can influence the molecule's conformation, reactivity, and physical properties, making such compounds useful probes for studying steric and electronic effects in advanced materials and pharmaceutical development . As a building block, it can be used to develop more complex molecular architectures. Researchers utilize this compound under the strict understanding that it is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions, refer to the provided SDS, and consult the Certificate of Analysis for lot-specific data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B1658172 8-Methoxynaphthalene-1-carboxylic acid CAS No. 5991-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWGITMRMDHPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10534669
Record name 8-Methoxynaphthalene-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5991-56-0
Record name 8-Methoxynaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxynaphthalene-1-carboxylic acid
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Structural Significance Within the Methoxynaphthalene Carboxylic Acid Class

The defining feature of 8-Methoxynaphthalene-1-carboxylic acid is the peri-substitution pattern, where the methoxy (B1213986) (-OCH₃) and carboxylic acid (-COOH) groups are attached to the 1- and 8-positions of the naphthalene (B1677914) ring. st-andrews.ac.ukwikipedia.org The rigid, planar geometry of the naphthalene skeleton forces these two substituents into close proximity, at a distance of approximately 2.5 Å. st-andrews.ac.ukwikipedia.org This is significantly closer than the separation between adjacent (ortho) substituents on a benzene (B151609) ring (around 3.3 Å). wikipedia.org

Table 1: Comparison of Methoxynaphthalene Carboxylic Acid Isomers

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substitution Pattern
This compound 1134-58-3 C₁₂H₁₀O₃ 202.21 Peri
4-Methoxynaphthalene-1-carboxylic acid 13041-62-8 C₁₂H₁₀O₃ 202.21 ---
5-Methoxynaphthalene-1-carboxylic acid 51934-37-3 C₁₂H₁₀O₃ 202.21 ---
1-Methoxy-2-naphthalene carboxylic acid 883-21-6 C₁₂H₁₀O₃ 202.21 Ortho

Historical Trajectories and Evolution of Research on Peri Substituted Naphthalene Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, FGI) to reveal potential synthetic pathways. amazonaws.comresearchgate.net

The primary disconnections for 8-methoxynaphthalene-1-carboxylic acid involve the carbon-carbon bond of the carboxylic acid and the carbon-oxygen bond of the methoxy (B1213986) group.

Disconnection of the Carboxylic Acid (C-1 Position): The most logical disconnection is at the C1-COOH bond. This suggests a reaction between a nucleophilic naphthalene synthon at C1 and an electrophilic source of the carboxyl group, such as carbon dioxide. The corresponding synthetic equivalent is typically an organometallic species like a naphthyllithium or a naphthyl Grignard reagent.

Target Molecule: this compound

Disconnection: C(aryl)-COOH

Synthons: 8-methoxynaphthalen-1-yl anion (nucleophile) and CO₂ (electrophile)

Synthetic Equivalents: 8-methoxy-1-lithiated naphthalene or 1-bromo-8-methoxynaphthalene (B3156806) (for Grignard formation) and solid carbon dioxide (dry ice).

Disconnection of the Methoxy Group (C-8 Position): Another key disconnection is the Ar-OCH₃ bond. This points to a nucleophilic substitution reaction where a methoxide (B1231860) ion displaces a leaving group at the C8 position, or a coupling reaction to form the ether bond.

Target Molecule: this compound

Disconnection: C(aryl)-OCH₃

Synthons: 8-hydroxynaphthalene-1-carboxylic acid anion (or equivalent) and a methyl electrophile (e.g., CH₃⁺)

Synthetic Equivalents: 8-hydroxy-1-naphthoic acid and a methylating agent like dimethyl sulfate (B86663) or methyl iodide.

These disconnections suggest that key precursors could include 1-bromo-8-methoxynaphthalene, 8-bromo-1-naphthoic acid, or 8-hydroxy-1-naphthoic acid.

Functional Group Interconversion (FGI) is a cornerstone of synthesis, allowing for the transformation of one functional group into another to facilitate a key bond-forming step or to install the desired functionality at a late stage. fiveable.mesolubilityofthings.com

Carboxylic Acid Precursors: The carboxylic acid at C1 can be derived from other functional groups. For instance, a formyl group (-CHO) or a hydroxymethyl group (-CH₂OH) at the C1 position can be oxidized to a carboxylic acid. This FGI strategy can be useful if direct carboxylation is challenging.

Methoxy Group Precursors: The methoxy group at C8 can be installed by methylating a hydroxyl group. The hydroxyl group itself could be introduced via a Sandmeyer-type reaction from an amino group (-NH₂). The amino group, in turn, can be formed by the reduction of a nitro group (-NO₂). This sequence (NO₂ → NH₂ → OH → OCH₃) represents a powerful FGI pathway in aromatic chemistry. youtube.com

Target Functional Group Precursor Functional Group Type of Reaction Typical Reagents
-COOH (Carboxylic Acid)-CHO (Aldehyde)OxidationKMnO₄, Jones Reagent (CrO₃/H₂SO₄)
-COOH (Carboxylic Acid)-CH₂OH (Primary Alcohol)OxidationStrong oxidants (e.g., Jones Reagent)
-OCH₃ (Methoxy)-OH (Hydroxyl)Williamson Ether SynthesisBase (e.g., NaH, K₂CO₃) + CH₃I or (CH₃)₂SO₄
-OH (Hydroxyl)-NH₂ (Amino)Diazotization then Hydrolysis1. NaNO₂, HCl; 2. H₂O, Δ
-NH₂ (Amino)-NO₂ (Nitro)ReductionFe/HCl, SnCl₂/HCl, H₂/Pd

Precursor Synthesis and Intermediate Derivatization

The synthesis of the target molecule relies on methods to selectively functionalize the naphthalene core, particularly at the sterically hindered C1 and C8 (peri) positions.

Achieving selective functionalization at the C8 position is challenging but can be accomplished using directing group strategies. researchgate.net A directing group, often placed at the C1 position, can facilitate C-H activation and subsequent functionalization at the adjacent C8 position. researchgate.netresearchgate.net

Recent advances have focused on transition-metal-catalyzed C-H functionalization. Carbonyl-containing groups at C1, such as amides or carboxylic acids themselves, can act as effective directing groups for palladium, rhodium, or iridium catalysts to introduce substituents at C8. researchgate.netresearchgate.net

Directing Group (at C1) Catalyst Reaction Type Functionality Introduced (at C8)
Carbonyl (e.g., amide)Palladium (Pd)C-H FluoroalkylationFluoroalkyl groups
PicolinamideRhodium (Rh)C-H Activation/AnnulationSpiro-succinimides
N-tosyl carboxamidePalladium (Pd)C-H ArylationAryl groups

While these methods are often used for C-C bond formation, they establish the principle of C1-directed C8 functionalization, which is critical for building the 8-substituted-1-naphthoic acid framework.

The introduction of the specific methoxy and carboxylic acid groups often involves classical and modern synthetic methods.

Introduction of the Carboxylic Acid: A common and effective method for introducing a carboxylic acid group onto an aromatic ring is through the carboxylation of an organometallic intermediate. prepchem.com This typically involves:

Halogenation: Introduction of a bromine or iodine atom at the desired position (e.g., C1) of the naphthalene precursor.

Metal-Halogen Exchange: Reaction of the aryl halide with an organolithium reagent (like n-BuLi or t-BuLi) or magnesium metal to form the corresponding aryllithium or Grignard reagent. prepchem.comprepchem.com

Carboxylation: Quenching the highly nucleophilic organometallic species with an excess of solid carbon dioxide (dry ice), followed by an acidic workup to protonate the resulting carboxylate salt. prepchem.comprepchem.com

A synthesis of 6-methoxy-2-naphthalene carboxylic acid exemplifies this process, where 6-bromo-2-methoxynaphthalene is treated with t-butyllithium and then quenched with dry ice to yield the desired product. prepchem.com

Introduction of the Methoxy Group: The methoxy group is typically introduced by the methylation of a corresponding hydroxyl group (a phenol). The Williamson ether synthesis is the most common method, involving the deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic phenoxide, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate. prepchem.com

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a few steps from readily available starting materials. A plausible and efficient route to this compound could start from 1,8-diaminonaphthalene (B57835) or a related compound.

One potential pathway could be envisioned as follows:

Starting Material: 1-Amino-8-naphthoic acid or a derivative. The synthesis of related 1,1'-binaphthyl-8,8'-dicarboxylic acid has been shown to start from 1-amino-8-naphthoic acid diazonium salt. google.com

Diazotization and Hydroxylation: The amino group at C8 of a suitable precursor (e.g., 8-aminonaphthalene-1-carbonitrile) can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. youtube.com Subsequent heating in water would convert the diazonium salt to a hydroxyl group at the C8 position.

Methylation: The resulting 8-hydroxynaphthalene intermediate can then be methylated using a standard procedure like the Williamson ether synthesis (e.g., using dimethyl sulfate and potassium carbonate) to install the methoxy group. prepchem.com

Hydrolysis (if starting from a nitrile): If the C1 position is a nitrile (-CN), it can be hydrolyzed under acidic or basic conditions to afford the final carboxylic acid.

This multi-step, yet linear and direct, approach leverages well-established and reliable functional group interconversions to build the target molecule with high regiochemical control.

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry continually seeks to improve upon classical methods by enhancing selectivity, reducing environmental impact, and exploring novel reaction pathways.

While this compound itself is an achiral molecule, the development of stereoselective and asymmetric syntheses is crucial for producing chiral analogs, which are of significant interest in medicinal chemistry and materials science. Many biologically active molecules are derivatives of arylpropionic acids, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen, which is the (S)-enantiomer of 2-(6-methoxynaphthalen-2-yl)propanoic acid. nih.govresearchgate.netbanglajol.infodovepress.com

The strategies employed for the asymmetric synthesis of Naproxen and its analogs can be adapted for chiral derivatives of this compound. These methods often involve:

Chiral auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric catalysis: Chiral catalysts, either metal-based or organocatalysts, can be used to control the stereochemical outcome of a reaction. For example, asymmetric hydrogenation of a suitable α,β-unsaturated carboxylic acid precursor using a chiral rhodium or ruthenium catalyst could generate a chiral center alpha to the carboxylic acid.

Enzymatic resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, a lipase (B570770) could selectively hydrolyze the ester of one enantiomer of a racemic mixture, facilitating the separation of the unreacted ester (one enantiomer) and the resulting carboxylic acid (the other enantiomer). nih.gov

The synthesis of chiral BINOL (1,1'-bi-2-naphthol) derivatives, which possess axial chirality, also provides insights into controlling stereochemistry in naphthalene systems. mdpi.com These approaches highlight the potential for creating a diverse range of enantiomerically enriched analogs of this compound. rsc.orgnih.gov

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgmdpi.comwikipedia.org Applying these principles to the synthesis of this compound involves several considerations:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like benzene (B151609) or chlorinated hydrocarbons with more environmentally benign solvents such as water, supercritical CO2, or bio-derived solvents can significantly reduce the environmental impact of a synthesis. rsc.orgmdpi.com

Catalysis over Stoichiometric Reagents: Employing catalytic methods, especially with non-toxic and recyclable catalysts, is preferable to using stoichiometric reagents that generate large amounts of waste. For example, using a recyclable solid acid catalyst for a Friedel-Crafts acylation instead of stoichiometric AlCl3, or using a catalytic amount of a selenium compound with hydrogen peroxide for the oxidation of an aldehyde, represents a greener approach. mdpi.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Direct C-H carboxylation is an excellent example of a highly atom-economical reaction. researchgate.net

Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, or employing energy-efficient technologies like microwave irradiation, can reduce the energy consumption of the synthesis.

The following table presents some green alternatives for key transformations in the synthesis of this compound.

TransformationConventional MethodGreen AlternativeGreen Chemistry Principle
Aldehyde OxidationJones ReagentH2O2 with Se catalyst in waterUse of safer solvents and reagents, catalysis. mdpi.comresearchgate.net
AcylationAlCl3 (stoichiometric)Zeolites or other solid acidsCatalysis, waste reduction. ntu.edu.tw
CarboxylationGrignard (generates salt waste)Direct C-H carboxylation with CO2Atom economy, use of renewable feedstocks. researchgate.net

This table provides a comparative overview of conventional and greener synthetic approaches.

Electrosynthesis offers a powerful and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions. researchgate.nethep.com.cncapes.gov.brnih.gov This approach can often be conducted under mild conditions and can avoid the use of hazardous and expensive reagents.

The electrochemical carboxylation of aromatic compounds with carbon dioxide is a particularly attractive method for the synthesis of carboxylic acids. researchgate.netsciengine.comnih.govresearchgate.netresearchgate.net In this process, the aromatic substrate is reduced at the cathode in the presence of CO2. The resulting radical anion of the aromatic compound can then react with CO2 to form the carboxylate, which upon workup yields the carboxylic acid.

For the synthesis of this compound, 8-methoxynaphthalene could be subjected to electrochemical reduction in a suitable solvent and electrolyte system under a CO2 atmosphere. The regioselectivity of the carboxylation would be a key consideration. Studies on the electrochemical carboxylation of naphthalene have shown that the position of carboxylation can be influenced by the reaction conditions and the substituents on the naphthalene ring. nih.govresearchgate.net

Electrochemical methods can also be applied to oxidative processes. For example, the electrochemical oxidation of 8-methoxy-1-naphthaldehyde could provide a clean route to the corresponding carboxylic acid without the need for chemical oxidants. The electrochemical cleavage of certain precursors, such as acenaphthenequinones, in the presence of oxygen has also been reported to yield naphthalenedicarboxylic acid derivatives. mdpi.comresearchgate.net

The key features of electrochemical synthesis are summarized below:

Electrochemical MethodSubstrateReagentsKey Advantage
Reductive Carboxylation8-MethoxynaphthaleneCO2, ElectrolyteUtilizes CO2 as a C1 source, avoids stoichiometric organometallics. researchgate.netsciengine.com
Reductive Carboxylation of Halide1-Halo-8-methoxynaphthaleneCO2, ElectrolyteAlternative to Grignard-based methods. capes.gov.br
Anodic Oxidation8-Methoxy-1-naphthaldehydeElectrolyteAvoids chemical oxidants and their byproducts.

This table highlights the potential of electrosynthesis for the preparation of the target compound.

Biocatalytic Transformations for Methoxynaphthalene Scaffolds

The use of enzymes in the synthesis of methoxynaphthalene scaffolds represents a growing field of interest, offering environmentally benign alternatives to traditional chemical methods. While direct enzymatic synthesis of this compound is not extensively documented, related biocatalytic transformations on naphthalene and its derivatives provide insight into potential pathways.

One relevant area of research is the enzymatic polymerization and modification of substituted aromatic compounds. For instance, enzymes like horseradish peroxidase (HRP) have been utilized in the polymerization of monomers such as 3,5-diaminobenzoic acid in the presence of hydrogen peroxide. researchgate.net This demonstrates the potential for enzymatic systems to carry out reactions on functionalized aromatic rings.

Furthermore, the carboxylation of naphthalene, a key step in forming a carboxylic acid derivative, has been studied from a biocatalytic perspective. Research into the mechanism of naphthalene carboxylase, an enzyme found in anaerobic microorganisms, has elucidated a potential pathway for the direct carboxylation of the naphthalene ring. researchgate.netnih.gov This enzymatic process is proposed to involve a 1,3-dipolar cycloaddition of naphthalene to a prenylated flavin mononucleotide (prFMN) cofactor, followed by the addition of CO2. nih.gov While this has been primarily studied for the formation of 2-naphthoate, the principles could potentially be applied to methoxy-substituted naphthalenes.

Table 1: Examples of Biocatalytic Transformations Relevant to Naphthalene Scaffolds

Enzyme/SystemSubstrateProduct TypePotential Relevance
Horseradish Peroxidase (HRP) / H2O2Aromatic diaminesPolymersFunctionalization of aromatic rings
Naphthalene CarboxylaseNaphthaleneNaphthoic acidDirect carboxylation of the naphthalene core

Post-Synthetic Modification and Derivatization of this compound

Once this compound is synthesized, its carboxylic acid group serves as a versatile handle for a variety of post-synthetic modifications and derivatizations. These reactions are crucial for creating a diverse range of analogs with potentially different chemical and physical properties.

Standard derivatization of the carboxylic acid moiety includes conversion to esters, amides, acyl hydrazides, and hydroxamic acids. thermofisher.com These transformations can be achieved through various well-established chemical methods. For instance, coupling with amines to form amides can be facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in aqueous solutions or dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) in organic solvents. thermofisher.com The efficiency of EDAC-mediated coupling can be improved by the inclusion of N-hydroxysulfosuccinimide. thermofisher.com

The synthesis of novel 6-methoxynaphthalene derivatives starting from related arylpropanoic acids has been reported, showcasing the generation of various amide and other derivatives with potential biological activities. researchgate.netderpharmachemica.com These studies provide a blueprint for the types of derivatizations that can be applied to this compound.

Another approach to modification involves converting the carboxylic acid into an aliphatic amine. This can be accomplished by coupling with a half-protected aliphatic diamine, followed by the removal of the protecting group (e.g., t-BOC) with an acid like trifluoroacetic acid. thermofisher.com This opens up further possibilities for derivatization through reactions targeting the newly introduced amine group.

Reaction Conditions and Yield Enhancement Methodologies

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its derivatives. Several factors, including solvent, temperature, catalyst, and reactant ratios, play a critical role in the efficiency of the synthesis.

In the synthesis of substituted naphthalenes, reaction conditions can significantly influence the outcome. For example, in the asymmetric dearomative cyclopropanation of naphthalenes, the choice of catalyst, solvent, and temperature was found to be crucial for achieving high yields and enantioselectivity. rsc.org Toluene was identified as the optimal solvent in this specific reaction, leading to a product yield of 80% with 99% enantiomeric excess when the temperature was increased from -78 °C to -50 °C. rsc.org

The use of automated, self-optimizing systems in continuous flow processes has emerged as a powerful tool for rapidly identifying optimal reaction conditions. nih.gov These systems can explore a predefined experimental design space, varying parameters such as temperature, reactant equivalents, and residence time to maximize yield. nih.gov This approach minimizes human error and reduces the number of experiments required to achieve optimization.

For the synthesis of zeolitic imidazolate framework (ZIF-8) nanoparticles, a study on the optimization of synthesis conditions found that a temperature of 50°C, methanol (B129727) as the solvent, and a specific reactant weight ratio were optimal. brieflands.com While a different chemical system, this highlights the importance of systematic screening of reaction parameters.

Table 2: Factors Influencing Yield in Naphthalene Derivative Synthesis

ParameterEffect on ReactionExample
Solvent Can affect solubility, reactivity, and product stability.Toluene was found to be the optimal solvent for a specific dearomative cyclopropanation of naphthalenes. rsc.org
Temperature Influences reaction rate and selectivity.Increasing the temperature from -78 °C to -50 °C improved both yield and enantioselectivity in a cyclopropanation reaction. rsc.org
Catalyst Can significantly increase reaction rate and control stereochemistry.A chiral dirhodium carboxylate catalyst was effective in an asymmetric dearomatization reaction. rsc.org
Reactant Ratio Can drive the reaction to completion and affect product distribution.A reactant weight ratio of 1:2 was found to be optimal for the synthesis of ZIF-8 nanoparticles. brieflands.com

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Methoxynaphthalene 1 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For complex aromatic systems like 8-Methoxynaphthalene-1-carboxylic acid, multidimensional NMR methods, solid-state analysis, and isotopic labeling are employed to resolve intricate structural details.

Multi-Dimensional NMR Techniques for Proton and Carbon Environments

One-dimensional (1D) ¹H NMR spectra of substituted naphthalenes can be complex due to overlapping signals of aromatic protons. tandfonline.com To overcome this, two-dimensional (2D) NMR experiments are utilized to determine the connectivity of hydrogen and carbon atoms within the molecule. tandfonline.com

Homonuclear Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the correlations between neighboring protons on the naphthalene (B1677914) ring, aiding in their sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon resonances based on the previously assigned proton signals.

The application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
1C-~130H2, H7
-COOHC=O-~170H2
2CH~7.9~125C1, C3, C4, -COOH
3CH~7.5~126C2, C4, C4a
4CH~7.6~128C3, C4a, C5
4aC-~134H3, H4, H5
5CH~7.8~127H4, H6, C4a, C7
6CH~7.4~122H5, H7, C8
7CH~7.0~115H6, C5, C8, C8a
8C-~155H7, -OCH₃
-OCH₃CH₃~4.0~56C8
8aC-~129H2, H7

Isotopic Labeling for Mechanistic NMR Investigations

Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., ¹³C for ¹²C, ²H for ¹H, or ¹⁵N for ¹⁴N), is a powerful tool for elucidating reaction mechanisms and tracking atomic pathways. researchgate.netnih.gov In the context of this compound, isotopic labeling could be employed in several ways:

Reaction Mechanism Studies: To study the mechanism of its synthesis or subsequent reactions, one could use a starting material labeled at a specific position. For example, using a ¹³C-labeled precursor would allow for the precise tracking of that carbon atom in the final product and any intermediates, confirming bond-forming and bond-breaking steps. researchgate.net

Structural Assignment: In cases of ambiguous NMR signal assignments, selective isotopic enrichment can confirm the position of a specific atom. For instance, synthesizing the compound with a ¹³C-labeled methoxy (B1213986) group would cause the signal for that specific carbon to be significantly enhanced in the ¹³C NMR spectrum, confirming its assignment.

Dynamic Processes: Isotope-edited NMR experiments can be used to study dynamic processes, such as restricted rotation around single bonds, which is common in sterically hindered molecules like 1,8-disubstituted naphthalenes. rsc.org

The synthesis of isotopically labeled naphthalene derivatives is a well-established field, often starting from small, commercially available labeled building blocks. nih.gov

X-ray Crystallography and Single-Crystal Diffraction Analysis

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov This technique is essential for understanding the significant geometric distortions inherent in 1,8-disubstituted naphthalene systems.

Elucidation of Molecular Conformation and Interatomic Distances in 1,8-Naphthalene Systems

Single-crystal X-ray diffraction analysis would reveal the exact conformation of this compound. In related 1,8-disubstituted naphthalenes, crystal structures consistently show that the substituents are significantly twisted out of the plane of the naphthalene ring to alleviate steric strain. mdpi.com

The analysis would provide precise measurements of all interatomic distances and angles. Of particular interest are the C1-C(arboxyl) and C8-O(methoxy) bond lengths, as well as the angles involving the substituents and the naphthalene core. These values can be compared to standard values to quantify the degree of structural strain.

Table 2: Representative Interatomic Distances and Angles in 1,8-Disubstituted Naphthalene Analogs

ParameterDescriptionTypical Value in 1,8-Naphthalene SystemsReference Compound Example
d(C1···C8)Distance between the substituted peri-carbons~2.50 - 2.55 Å1,8-Bis(bromomethyl)naphthalene nih.gov
d(X···Y)Distance between the peri-substituent atomsVariable, >3.0 Å1,8-Bis(phenylseleno)naphthalene nih.gov
τ(X-C1-C8-Y)Dihedral angle of substituents relative to the ringHighly variable, often >60°8-Acyl-1-pyrrolidinylnaphthalenes mdpi.com
α (Splay Angle)Angle of C-X and C-Y bonds splaying outwards>120°1,8-Disubstituted Naphthalene Sulfoxides nih.gov

Note: X and Y represent the first atom of the substituents at positions 1 and 8.

Analysis of Intramolecular Interactions and Geometric Distortions (e.g., Peri-Interactions, Splaying)

The defining structural feature of 1,8-disubstituted naphthalenes is the powerful steric repulsion between the peri-substituents, which are forced into close proximity by the rigid naphthalene framework. rsc.orgscispace.com This "peri-interaction" leads to significant and quantifiable distortions in the molecule's geometry to minimize steric strain. mdpi.comresearchgate.net

Out-of-Plane Twisting: The methoxy and carboxylic acid groups are forced to rotate significantly out of the mean plane of the naphthalene ring. mdpi.com X-ray data for analogous compounds show that dihedral angles between the plane of a substituent and the naphthalene plane can exceed 70-80°. mdpi.com

In-Plane Splaying: The C1-C(arboxyl) and C8-O(methoxy) bonds are pushed away from each other, resulting in a "splaying" of the substituents. This is evidenced by the C2-C1-C9 and C7-C8-C9 bond angles (where C9 is the bridgehead carbon) being larger than the ideal 120°.

Naphthalene Ring Distortion: The severe steric strain can also cause the normally planar naphthalene ring itself to distort. This can manifest as a twist along the C9-C10 bond or a buckling of the aromatic plane. mdpi.comnih.gov

These distortions are not merely structural curiosities; they have a profound impact on the chemical and physical properties of the molecule, including its reactivity and spectroscopic characteristics.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Both infrared and Raman spectroscopy provide complementary information, offering a comprehensive vibrational profile of the target compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of the carboxylic acid, methoxy, and naphthalene moieties.

The most prominent feature in the spectrum is an exceptionally broad absorption band appearing in the 3300–2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The strong hydrogen bonding in the dimeric state significantly broadens this peak. spectroscopyonline.com

A strong, sharp absorption band is observed in the range of 1710–1680 cm⁻¹, which is assigned to the C=O (carbonyl) stretching vibration. The position of this band is indicative of a carbonyl group conjugated with an aromatic system, which slightly lowers its frequency compared to non-conjugated carboxylic acids. spectroscopyonline.com

The spectrum also displays several other key absorptions. Aromatic C-H stretching vibrations appear as a series of weaker bands just above 3000 cm⁻¹. The asymmetric and symmetric stretching modes of the methoxy (-OCH₃) group are typically found near 2950 cm⁻¹ and 2850 cm⁻¹, respectively. Furthermore, the C-O stretching of the carboxylic acid group, coupled with O-H in-plane bending, gives rise to a strong band between 1320 and 1210 cm⁻¹. spectroscopyonline.com The characteristic out-of-plane O-H bend of the dimerized carboxylic acid is also identifiable as a broad band centered around 920 cm⁻¹. Vibrations corresponding to the naphthalene ring, including C=C stretching, are observed in the 1600–1450 cm⁻¹ fingerprint region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300–2500 (broad)O-H stretchCarboxylic Acid (dimer)
~3050 (weak)C-H stretchAromatic (Naphthalene)
~2950, ~2850C-H stretch (asymm. & symm.)Methoxy (-OCH₃)
1710–1680 (strong)C=O stretchCarboxylic Acid
1600–1450C=C stretchAromatic (Naphthalene)
1320–1210 (strong)C-O stretch & O-H in-plane bendCarboxylic Acid
~920 (broad)O-H out-of-plane bendCarboxylic Acid (dimer)

Raman spectroscopy provides information complementary to FT-IR, as it detects molecular vibrations that result in a change in polarizability. nih.gov For this compound, Raman spectroscopy is particularly effective for observing the vibrations of the aromatic naphthalene core and other symmetric vibrations that are often weak in the IR spectrum.

The Raman spectrum is typically dominated by sharp, intense peaks corresponding to the aromatic ring system. The C=C stretching vibrations of the naphthalene ring are expected to produce strong signals in the 1620–1500 cm⁻¹ region. A particularly strong peak, known as the ring breathing mode, which involves a symmetric expansion and contraction of the entire naphthalene ring, is also a characteristic feature.

The carboxylic acid C=O stretch, while strong in the IR spectrum, generally appears as a weaker band in the Raman spectrum in the 1680-1640 cm⁻¹ range. scielo.br The methoxy group may also be identified through its characteristic C-H stretching and bending modes. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration ModeFunctional Group
~3050C-H stretchAromatic (Naphthalene)
1680–1640C=O stretchCarboxylic Acid
1620–1500C=C ring stretchAromatic (Naphthalene)
~1380Ring Breathing ModeAromatic (Naphthalene)
~1250C-O stretchCarboxylic Acid

Advanced Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₀O₃), the exact mass of the neutral molecule is calculated to be 202.06299 Da.

In negative ion mode ESI, the compound is expected to be observed as the deprotonated molecule, [M-H]⁻. HR-ESI-MS analysis would confirm this by detecting an ion with a measured m/z value that matches the theoretical value for the C₁₂H₉O₃⁻ ion with high precision (typically within 5 ppm). This accurate mass measurement provides definitive confirmation of the compound's elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaIon SpeciesTheoretical Exact Mass (Da)
C₁₂H₁₀O₃[M-H]⁻201.05572
C₁₂H₁₀O₃[M+H]⁺203.07027
C₁₂H₁₀O₃[M+Na]⁺225.05221

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of the molecular ion, providing valuable information for structural confirmation. The fragmentation of this compound is predictable based on the established behavior of aromatic carboxylic acids. libretexts.org

Upon collision-induced dissociation (CID), the molecular ion ([M]⁺˙ at m/z 202) is expected to undergo characteristic losses of the carboxylic acid functional group. Key fragmentation pathways include:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond results in the formation of an acylium ion ([M-OH]⁺ or [M-17]⁺) with an m/z of 185. This is a common fragmentation for carboxylic acids. libretexts.org

Loss of a carboxyl radical (•COOH): Cleavage of the bond between the naphthalene ring and the carboxylic acid group leads to the loss of the entire functional group, resulting in a fragment ion corresponding to the methoxynaphthalene cation ([M-COOH]⁺ or [M-45]⁺) at m/z 157. libretexts.org

Loss of carbon monoxide (CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion (m/z 185) can further lose carbon monoxide to produce the methoxynaphthalene cation at m/z 157.

The observation of these specific fragment ions provides strong evidence for the presence and connectivity of the methoxy and carboxylic acid groups on the naphthalene scaffold.

Table 4: Major Predicted Mass Fragments of this compound

m/zProposed Fragment IonNeutral Loss
202[C₁₂H₁₀O₃]⁺˙-
185[C₁₂H₉O₂]⁺•OH
157[C₁₁H₉O]⁺•COOH

Electronic Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic properties of the naphthalene ring system. Naphthalene and its derivatives are known to exhibit strong ultraviolet absorption due to π-π* transitions within the conjugated aromatic system. researchgate.net

The UV-Vis spectrum is expected to show two or three distinct absorption bands. A strong absorption band is predicted to appear at shorter wavelengths, typically around 220-240 nm, with another set of structured absorptions occurring at longer wavelengths, often in the 280-330 nm range. researchgate.net The presence of the methoxy and carboxylic acid substituents can cause a slight shift (bathochromic or hypsochromic) of these absorption maxima compared to unsubstituted naphthalene. This technique is highly useful for quantitative analysis and for confirming the presence of the aromatic chromophore.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Characterization

The UV-Vis spectrum of an aromatic molecule is dictated by its chromophore, the part of the molecule responsible for absorbing ultraviolet or visible light. In this compound, the chromophore is the naphthalene ring system, substituted with a methoxy (-OCH₃) group at the 8-position and a carboxylic acid (-COOH) group at the 1-position. The electronic transitions within this extended π-system give rise to characteristic absorption bands.

The absorption spectrum of naphthalene itself displays three main absorption bands, often labeled ¹Lₐ, ¹Lₑ, and ¹Bₑ, arising from π→π* transitions. The introduction of substituents on the naphthalene nucleus can significantly perturb these transitions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

For this compound, the methoxy group acts as an auxochrome, an electron-donating group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The carboxylic acid group, being an electron-withdrawing group, further influences the electronic distribution within the naphthalene ring. The specific substitution pattern (1,8-disubstitution) creates a unique electronic environment due to the spatial proximity of the two groups, which can lead to steric and electronic interactions that are reflected in the UV-Vis spectrum.

The chromophore characterization involves identifying and understanding the electronic transitions responsible for the observed absorption bands. The lower energy bands are typically associated with the ¹Lₐ and ¹Lₑ transitions of the naphthalene ring, while the higher energy ¹Bₑ band appears at shorter wavelengths. The solvent environment can also play a crucial role, with polar solvents often causing shifts in the λmax values due to differential solvation of the ground and excited states.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

ParameterExpected Value
λmax 1 (nm)~ 330 - 350
εmax 1 (L mol⁻¹ cm⁻¹)~ 5,000 - 10,000
λmax 2 (nm)~ 280 - 300
εmax 2 (L mol⁻¹ cm⁻¹)~ 7,000 - 12,000
λmax 3 (nm)~ 230 - 250
εmax 3 (L mol⁻¹ cm⁻¹)~ 40,000 - 60,000
Note: These are estimated values based on the known effects of methoxy and carboxylic acid substituents on the naphthalene chromophore.

Fluorescence Spectroscopy and Proton-Induced Quenching Mechanisms of Methoxynaphthalenes

Fluorescence spectroscopy provides further insights into the excited state properties of molecules. Naphthalene and its derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state to the ground state. The fluorescence spectrum of this compound is expected to be sensitive to the substitution pattern and the solvent environment. The methoxy group generally enhances fluorescence quantum yield in aromatic systems.

The fluorescence of methoxynaphthalenes can be significantly affected by the presence of protons, leading to a phenomenon known as fluorescence quenching. This quenching can occur through several mechanisms, including protonation of the aromatic ring in the excited state, which can lead to non-radiative decay pathways.

For methoxynaphthalenes, proton-induced quenching has been shown to occur effectively in the excited singlet state. The mechanism can involve the formation of a transient excited-state complex between the methoxynaphthalene and a proton. This process is particularly efficient for isomers where the methoxy group enhances the electron density at a ring position susceptible to protonation.

In the case of this compound, the presence of the carboxylic acid group introduces an intramolecular proton source. In protic solvents, intermolecular proton transfer from the solvent can also contribute to quenching. The efficiency of quenching would depend on the acidity of the medium and the excited-state basicity of the naphthalene ring.

The quenching process can be described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher (in this case, protons). The study of proton-induced quenching provides valuable information about the reactivity of the molecule in its excited state and the accessibility of protonation sites.

Table 2: Hypothetical Fluorescence Data for this compound

SolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Cyclohexane~ 340~ 380 - 400~ 0.20
Ethanol~ 345~ 390 - 410~ 0.15
Water (pH 7)~ 350~ 400 - 420~ 0.10
Water (pH 2)~ 350~ 400 - 420< 0.05
Note: These are hypothetical values to illustrate the expected trends in fluorescence properties and the effect of proton-induced quenching in acidic media. Actual experimental values may vary.

Theoretical and Computational Investigations of 8 Methoxynaphthalene 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometries and electronic properties. researchgate.net For 8-Methoxynaphthalene-1-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the most stable three-dimensional arrangement of its atoms. nih.govnih.gov

These calculations typically reveal a non-planar structure, with a likely twist between the naphthalene (B1677914) ring and the plane of the carboxylic acid group due to steric hindrance from the peri-positioned methoxy (B1213986) group. Key geometric parameters like bond lengths, bond angles, and dihedral angles are determined and can be compared with experimental data if available. researchgate.net

Furthermore, DFT is used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests higher reactivity. These calculations can show that charge transfer occurs within the molecule. nih.govresearchgate.netasianresassoc.org

Table 1: Calculated Electronic Properties of Naphthalene Derivatives using DFT Note: This table presents typical values for naphthalene derivatives as illustrative examples.

ParameterCalculated ValueSignificance
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment (µ)2.5 DMeasures the polarity of the molecule.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF) are often used alongside DFT to provide a comparative analysis of molecular geometries and properties. researchgate.netconicet.gov.ar

These methods are crucial for accurately calculating various molecular properties and energetics. For this compound, ab initio calculations can provide:

Total Energy: The absolute energy of the molecule in its optimized geometry.

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

Thermodynamic Properties: Quantities such as enthalpy, entropy, and Gibbs free energy can be computed, which are vital for predicting the spontaneity of reactions.

While computationally more demanding than DFT, high-level ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can offer benchmark accuracy for small molecules and are used to validate results from less computationally expensive methods. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. frontiersin.org This technique provides a dynamic picture of the molecule's behavior, which is essential for understanding its flexibility and interactions in a realistic environment.

The structure of this compound is not static. Rotation is possible around the single bonds, specifically the C1-C(OOH) bond and the C8-O(CH₃) bond. MD simulations can explore the different conformations (spatial arrangements) that arise from these rotations. By simulating the molecule's movements over nanoseconds or longer, researchers can map out its conformational energy landscape. nih.gov

This exploration helps identify the most stable (lowest energy) conformers and the energy barriers between them. nih.gov For instance, the orientation of the carboxylic acid group relative to the naphthalene ring can significantly impact the molecule's properties and how it interacts with other molecules. The simulation can reveal whether the carboxylic proton is oriented towards or away from the methoxy group and the relative populations of these states. researchgate.net

Table 2: Hypothetical Conformational Analysis of this compound Note: This table is an illustrative example of results from a conformational analysis.

ConformerDihedral Angle (O=C-C1-C8a)Relative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum)~45°0.0075%
B~135°1.515%
C~-45°2.010%

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules (e.g., water, methanol (B129727), DMSO) in the simulation box. mdpi.com The simulation can model the formation of a solvent shell around this compound and analyze the specific interactions, such as hydrogen bonds between the carboxylic acid group and water molecules.

Solvation can stabilize certain conformations over others, altering the energy landscape explored in the gas phase. nih.gov For example, a polar solvent might stabilize a conformer with a larger dipole moment. Furthermore, the solvent shell can affect reactivity by mediating access to the molecule's reactive sites. Understanding these solvent effects is crucial for predicting chemical behavior in solution, which is the environment for most biological and chemical processes. Implicit solvent models, like the Polarizable Continuum Model (PCM), can also be combined with DFT calculations to estimate the impact of a solvent environment on the molecule's electronic properties. researchgate.net

Molecular Interactions and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is widely used in drug design to understand how a potential drug molecule (ligand) might bind to a biological target, such as a protein or enzyme. nih.govfip.org

For this compound, docking studies can be performed to investigate its potential to interact with various protein active sites. The simulation attempts to find the best-fit orientation of the ligand in the receptor's binding pocket, and the strength of the interaction is estimated by a scoring function, often expressed as a binding energy.

Key interactions that would be analyzed include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (from the -OH) and acceptor (from the C=O). hama-univ.edu.sy

Hydrophobic Interactions: The aromatic naphthalene ring system is nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Ionic Interactions: If the carboxylic acid is deprotonated to a carboxylate, it can form strong ionic bonds (salt bridges) with positively charged residues like lysine (B10760008) or arginine. hama-univ.edu.sy

π-π Stacking: The aromatic naphthalene ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan. researchgate.net

These studies can identify key amino acid residues involved in the binding and provide a rationale for the molecule's potential biological activity, guiding the synthesis of more potent analogs. scienceopen.com

Table 3: Example of Molecular Docking Results for a Naphthalene Derivative Note: This table is a representative example of data obtained from a molecular docking study.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase-8.5Lys72Ionic Interaction with Carboxylate
Asp184Hydrogen Bond with Carboxylic OH
Phe169π-π Stacking with Naphthalene Ring

Ligand-Target Recognition and Binding Mode Analysis

Computational docking simulations are instrumental in predicting how a ligand like this compound interacts with biological targets. These studies elucidate the binding modes, affinities, and specific molecular interactions that govern the ligand-receptor recognition process. The binding of naphthalene-based compounds is often driven by a combination of hydrophobic interactions and specific hydrogen bonds.

The planar naphthalene core of this compound is well-suited for insertion into hydrophobic pockets of proteins. The methoxy group at the 8-position can further modulate these hydrophobic interactions and influence the compound's orientation within a binding site. The carboxylic acid group at the 1-position is a key interaction center, capable of forming strong hydrogen bonds and salt bridges with polar or charged amino acid residues such as arginine, lysine, and histidine. uni-saarland.de

Molecular docking studies on similar naphthalene derivatives have shown that the naphthalene ring often engages in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the active site. nih.govmdpi.com For instance, in studies of 1,8-naphthalimide (B145957) derivatives targeting carbonic anhydrase IX, the planar naphthalimide core was crucial for establishing favorable interactions within the enzyme's active site. mdpi.com Similarly, the binding of inhibitors to β-lactamase enzymes is often guided by a carboxylate-binding pocket that recognizes the carboxylic acid moiety, forming hydrogen bonds with key serine, threonine, and arginine residues. nih.gov It is predicted that this compound would utilize its carboxylate group to engage in similar electrostatic interactions, anchoring it within a target's binding site, while the methoxy-naphthalene scaffold optimizes hydrophobic contacts.

Enzyme Active Site Docking and Substrate Binding

Molecular docking simulations are crucial for predicting the binding affinity and interaction patterns of ligands within the active sites of enzymes. jbcpm.com For this compound, docking studies would likely reveal a binding mode that leverages both its hydrophobic and polar features. The methoxy-naphthalene core can fit into hydrophobic pockets, while the carboxylate group is available to form key electrostatic interactions.

In the context of enzyme inhibition, the carboxylate is a critical functional group. Many enzymes, such as β-lactamases, possess a distinct carboxylate-binding pocket within their active site to recognize their natural substrates. nih.gov Docking simulations of this compound into such enzymes would likely show the carboxylate group forming hydrogen bonds or salt bridges with positively charged or polar residues (e.g., Arginine, Lysine, Serine). uni-saarland.denih.gov For example, the crystal structure of OXA-48 β-lactamase in complex with an inhibitor shows a carboxylic acid moiety forming hydrogen bonds with residues R250, T209, and S118. nih.gov

The binding of the structurally related fluorophore 8-anilinonaphthalene-1-sulfonic acid (ANS) to the enzyme MurA reveals that its naphthalene core interacts with hydrophobic residues, while the sulfonic acid group forms a salt bridge with an active site loop residue, Arg120. uni-saarland.de Given the structural similarities, this compound is predicted to bind in a comparable manner, with its carboxylate fulfilling the role of the sulfonate in forming critical electrostatic interactions. Docking of a modified cinnamic acid derivative into the COX-1 enzyme also highlighted the importance of carboxylate interactions for stable binding. fip.org These examples suggest that this compound can act as a competitive inhibitor by occupying the substrate-binding site, anchored by its carboxylate and stabilized by hydrophobic interactions of its ring system.

DNA/RNA Binding Predictions and Interaction Modes

Computational methods can predict the potential for small molecules like this compound to interact with nucleic acids such as DNA and RNA. The planar aromatic system of the naphthalene core suggests a potential for intercalative binding, where the molecule inserts itself between the base pairs of the DNA or RNA duplex. This mode of interaction is common for polycyclic aromatic compounds. samipubco.com

In addition to intercalation, the molecule could bind within the major or minor grooves of DNA. The carboxylic acid and methoxy groups would play a significant role in determining the specificity and stability of this binding. The negatively charged carboxylate group could form electrostatic interactions with the positively charged histone proteins associated with DNA or interact with cations present in the grooves. It could also form hydrogen bonds with the functional groups of the nucleotide bases.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and kinetic stability of a molecule. wuxiapptec.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, acting as an electron acceptor, relates to electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. sci-hub.se

For this compound, the HOMO is expected to be localized primarily over the electron-rich naphthalene ring system and the oxygen atom of the methoxy group, which act as the principal sites for electrophilic attack. Conversely, the LUMO is likely distributed over the carboxylic acid group and the aromatic ring, indicating the sites susceptible to nucleophilic attack.

Computational studies on related naphthalene derivatives provide insight into the expected FMO properties. For instance, DFT calculations on naphthalene itself show a HOMO-LUMO gap of approximately 4.75 eV. samipubco.com The introduction of substituents like methoxy and carboxylic acid groups alters the orbital energies. Electron-donating groups like methoxy tend to raise the HOMO energy, while electron-withdrawing groups like carboxylic acid lower the LUMO energy. This combined substitution is expected to reduce the HOMO-LUMO gap compared to unsubstituted naphthalene, thereby increasing its chemical reactivity. researchgate.net In a study of a methoxy-naphthalene derivative, the HOMO-LUMO transition was found to involve an electron density transfer from the naphthalene ring to other parts of the molecule. nih.govacs.org

Table 1: Predicted Frontier Molecular Orbital Properties
ParameterPredicted Value / DescriptionSignificance
HOMO EnergyRelatively high; localized on naphthalene ring and methoxy groupIndicates regions susceptible to electrophilic attack (nucleophilic character)
LUMO EnergyRelatively low; localized on carboxylic acid and naphthalene ringIndicates regions susceptible to nucleophilic attack (electrophilic character)
HOMO-LUMO Gap (ΔE)Smaller than unsubstituted naphthaleneSuggests higher chemical reactivity and lower kinetic stability

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of intramolecular bonding, charge distribution, and orbital interactions. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals, quantifying the stability derived from these interactions through second-order perturbation theory (E(2) energy).

In this compound, significant intramolecular charge transfer (ICT) interactions are expected. The primary donor orbitals would be the lone pairs (n) of the oxygen atoms in both the methoxy and carboxylic acid groups, as well as the π-orbitals of the naphthalene ring. The principal acceptor orbitals would be the antibonding π* orbitals of the aromatic ring and the carbonyl group (C=O).

NBO analysis of similar aromatic systems reveals key stabilizing interactions. For example, in naphthalene derivatives, strong stabilization arises from π → π* interactions within the aromatic system, indicating significant electron delocalization. samipubco.com For 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, NBO analysis confirmed a π–π* transition involving the transfer of electron density across the molecule. nih.gov In this compound, the most significant charge transfer events are predicted to be:

n → π : Delocalization from the oxygen lone pairs of the methoxy group (–OCH₃) and hydroxyl group (–OH) to the antibonding π orbitals of the naphthalene ring.

π → π : Hyperconjugative interactions between the π orbitals of the naphthalene ring and the π orbitals of the carbonyl group.

Table 2: Predicted Major NBO Interactions and Stabilization Energies (E(2))
Donor Orbital (i)Acceptor Orbital (j)Interaction TypePredicted E(2) (kcal/mol)Significance
π(C-C)ringπ(C=O)π → πHighIndicates strong conjugation between the ring and carboxyl group.
n(O)methoxyπ(C-C)ringn → πModerateShows electron donation from the methoxy group to the ring.
n(O)hydroxylπ(C-C)ringn → πModerateIndicates electron donation from the hydroxyl part of the carboxyl group.
π(C-C)ringπ(C-C)ringπ → πHighRepresents electron delocalization within the naphthalene system.

Molecular Electrostatic Potential Surface (MEPS) Mapping for Reactive Sites

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. elixirpublishers.comrsc.org The MEPS map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. osti.gov

For this compound, the MEPS map would highlight distinct reactive zones:

Negative Regions (Red) : The most intense negative potential is expected to be localized on the oxygen atom of the carbonyl group (C=O) within the carboxylic acid function. This high electron density makes it the primary site for electrophilic attack and a strong hydrogen bond acceptor. The oxygen of the methoxy group will also exhibit a negative potential, though likely less intense than the carbonyl oxygen.

Positive Regions (Blue) : The most positive electrostatic potential will be concentrated on the acidic hydrogen atom of the carboxyl group (–COOH). This makes it a prime target for nucleophilic attack and a strong hydrogen bond donor. The hydrogen atoms attached to the naphthalene ring will also show a slight positive potential.

Neutral/Intermediate Regions (Green/Yellow) : The π-system of the naphthalene ring will likely exhibit a moderately negative potential (yellow to light red) above and below the plane of the ring, which is characteristic of aromatic systems and can be involved in π-π stacking interactions.

This charge distribution profile is crucial for understanding how the molecule interacts with biological receptors, where electrostatic complementarity is a key driver of binding. elixirpublishers.comresearchgate.net

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. ipme.ru The NLO response of a molecule is governed by its ability to alter its dipole moment under a strong electric field, a property quantified by the first-order hyperpolarizability (β). Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO properties due to efficient intramolecular charge transfer (ICT). nih.gov

This compound possesses the fundamental characteristics of a D-π-A system.

Donor (D): The electron-donating methoxy group (–OCH₃).

π-Bridge: The conjugated naphthalene ring system.

Acceptor (A): The electron-withdrawing carboxylic acid group (–COOH).

Computational studies using Density Functional Theory (DFT) are commonly employed to predict NLO properties. ipme.ruresearchgate.net Calculations for naphthalene derivatives have shown that strategic placement of donor and acceptor groups can dramatically enhance the first hyperpolarizability (β) values. ipme.runih.gov The presence of the conjugated naphthalene system facilitates electron delocalization from the methoxy donor to the carboxylic acid acceptor, leading to a large change in dipole moment upon excitation, which is a prerequisite for a strong NLO response. nih.gov

Theoretical calculations on similar aromatic carboxylic acids and naphthalene-based systems have demonstrated their potential as NLO materials. nih.govresearchgate.net Therefore, this compound is predicted to possess notable NLO properties, making it a candidate for further investigation in materials science.

Table 3: Predicted Non-Linear Optical (NLO) Properties
NLO ParameterPredicted CharacteristicBasis of Prediction
Dipole Moment (µ)Non-zero, significant magnitudeAsymmetric D-π-A structure
Polarizability (α)HighExtended π-conjugated system of the naphthalene ring
First Hyperpolarizability (β)Significantly largeEfficient intramolecular charge transfer from methoxy (D) to carboxylic acid (A) through the naphthalene bridge

Thermodynamic Parameter Calculations and Reaction Energetics

Computational studies on closely related naphthalene derivatives, such as 1-methoxynaphthalene (B125815), serve as an excellent reference for the approaches that would be employed. researchgate.net For instance, the gas-phase standard molar enthalpy of formation (ΔfH°(g)) can be accurately estimated using sophisticated composite methods like the Gaussian-n (Gn) theories, such as G3(MP2)//B3LYP. researchgate.net This method combines calculations at different levels of theory and basis sets to achieve high accuracy. The process typically involves geometry optimization at a lower level of theory (like B3LYP) followed by single-point energy calculations at higher, more computationally expensive levels.

The calculation of thermodynamic parameters such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) as a function of temperature is also a standard output of computational chemistry software packages. These calculations rely on the principles of statistical mechanics, utilizing the optimized molecular geometry and vibrational frequencies obtained from the calculations. The effect of temperature on these thermodynamic properties can be significant, as increased thermal energy leads to greater molecular vibrations, which in turn affects the stability and reactivity of the molecule. nih.gov

To illustrate the type of data generated from such computational studies, the following table presents hypothetical thermodynamic parameters for this compound at a standard temperature, based on the types of values obtained for similar aromatic carboxylic acids.

Thermodynamic ParameterCalculated ValueUnits
Standard Enthalpy of Formation (Gas Phase, 298.15 K)-XXX.XkJ/mol
Standard Gibbs Free Energy of Formation (Gas Phase, 298.15 K)-XXX.XkJ/mol
Standard Entropy (Gas Phase, 298.15 K)XXX.XJ/(mol·K)

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a detailed computational study.

Reaction energetics for processes involving this compound, such as its synthesis, decomposition, or participation in other chemical transformations, can also be modeled. By calculating the total energies of reactants, products, and transition states, key parameters like reaction enthalpies (ΔH), activation energies (Ea), and reaction rates can be predicted, providing valuable insights into reaction mechanisms and feasibility.

Aromaticity Indices and Delocalization Assessment (e.g., HOMA Index)

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electron systems. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a widely used quantitative measure of aromaticity that is based on the analysis of molecular geometry. Specifically, it evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system.

The HOMA index is calculated using the following formula:

HOMA = 1 - [α/n * Σ(R_opt - R_i)²]

where:

n is the number of bonds in the ring.

α is a normalization constant.

R_opt is the optimal bond length for a fully aromatic system (e.g., 1.388 Å for C-C bonds in benzene).

R_i is the actual bond length of the i-th bond in the ring.

A HOMA value close to 1 indicates a high degree of aromaticity, similar to that of benzene (B151609), while values close to 0 suggest a non-aromatic, olefinic character. Negative values can indicate anti-aromaticity.

For a polycyclic system like this compound, the HOMA index can be calculated for each individual ring, providing a detailed picture of the local aromaticity within the molecule. The naphthalene core consists of two fused benzene-like rings. In the parent naphthalene molecule, the aromaticity is not uniformly distributed; the HOMA value for the two rings is slightly lower than that of benzene, indicating a partial loss of aromatic character due to the fusion of the rings.

The presence of the methoxy (-OCH₃) and carboxylic acid (-COOH) substituents on the naphthalene skeleton of this compound is expected to further modulate the electron distribution and, consequently, the bond lengths and local aromaticity of the rings. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group can influence the π-electron delocalization in a complex manner.

While specific HOMA index calculations for this compound have not been reported in the literature, a theoretical study would involve optimizing the molecule's geometry using a suitable computational method (e.g., Density Functional Theory with a basis set like 6-311+G(d,p)) to obtain precise bond lengths. These bond lengths would then be used to calculate the HOMA indices for both the substituted and unsubstituted rings of the naphthalene system.

The following interactive table illustrates how HOMA index data for this compound would be presented.

Molecular RingCalculated HOMA IndexAromaticity Characterization
Ring A (Substituted with -OCH₃ and -COOH)Value (e.g., 0.85 - 0.95)Aromatic
Ring B (Unsubstituted)Value (e.g., 0.90 - 0.98)Aromatic

Note: The values in this table are hypothetical and represent the expected range for a substituted naphthalene system. A dedicated computational study would be required to determine the precise HOMA indices.

Such an analysis would provide quantitative insight into the electronic effects of the substituents on the delocalization of the π-electron system across the naphthalene core, contributing to a deeper understanding of the molecule's structure-property relationships.

Chemical Reactivity and Mechanistic Studies of 8 Methoxynaphthalene 1 Carboxylic Acid

Reaction Pathways and Transformation Mechanisms

The reactivity of 8-methoxynaphthalene-1-carboxylic acid is a subject of interest in synthetic and mechanistic chemistry. The close proximity of the methoxy (B1213986) and carboxylic acid groups can lead to unique intramolecular interactions and reaction pathways.

The carboxylic acid group of this compound is susceptible to nucleophilic attack. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The outcome of the reaction then depends on the nature of the nucleophile and the reaction conditions.

For carboxylic acids, the initial nucleophilic attack is often followed by the elimination of a leaving group, in a process known as nucleophilic acyl substitution. hu.edu.jo However, the direct addition to the carbonyl to form a stable tetrahedral intermediate can also occur, particularly with strong nucleophiles. The rate of nucleophilic addition is influenced by both electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl increase its electrophilicity and enhance the rate of addition, while bulky groups can hinder the approach of the nucleophile. masterorganicchemistry.com

In the case of this compound, the electronic effect of the methoxy group and the steric hindrance arising from the 1,8-disubstitution pattern are important considerations. The methoxy group is generally considered an electron-donating group through resonance, which might slightly decrease the electrophilicity of the carbonyl carbon.

The 1,8-disubstituted naphthalene (B1677914) framework is known to exhibit significant steric strain, which can be a driving force for rearrangement reactions. Studies on related 1,8-disubstituted naphthalenes, such as 8-nitro-1-naphthoic acid derivatives, have demonstrated that this steric strain can lead to unusual chemical transformations. cdnsciencepub.com

In one such study, the steric hindrance between the nitro and carboxylic acid groups in an 8-nitro-1-naphthoic acid derivative was sufficient to disrupt the aromaticity of the naphthalene core under mild conditions. This led to a fragmentation of a C-C bond and a subsequent rearrangement to form a conjugated aldehyde. cdnsciencepub.com This highlights the potential for the strained 1,8-disubstituted naphthalene motif to facilitate otherwise unfavorable reaction pathways. While a similar rearrangement has not been explicitly reported for this compound, the inherent steric strain suggests that it could be a substrate for analogous transformations under appropriate conditions.

Table 1: Comparison of Substituents in 1,8-Disubstituted Naphthalenes and Their Potential for Rearrangement

CompoundSubstituents at 1- and 8-positionsDriving Force for Rearrangement
8-Nitro-1-naphthoic acid derivativeNitro and Carboxylic acidHigh steric strain between the bulky nitro and carboxylic acid groups. cdnsciencepub.com
This compoundMethoxy and Carboxylic acidModerate steric strain, potential for intramolecular catalysis.

The proximity of the methoxy and carboxylic acid groups in this compound provides an opportunity for intramolecular cyclization reactions. One potential pathway is through an acyl radical cyclization. Aromatic carboxylic acids can be converted to acyl radicals, which can then undergo intramolecular cyclization to form cyclic ketones.

Another possibility is an acid-catalyzed intramolecular cyclization. Under acidic conditions, the carboxylic acid can be protonated, increasing its electrophilicity and making it more susceptible to intramolecular nucleophilic attack by the oxygen of the methoxy group. This would lead to the formation of a cyclic intermediate.

Derivatization Chemistry for Structure-Activity Relationship Studies

The derivatization of this compound is a key strategy for exploring its structure-activity relationships (SAR) in various applications, including medicinal chemistry and materials science. By systematically modifying the core structure, researchers can probe the influence of different functional groups on the compound's biological activity or physical properties. nih.govrsdjournal.org

Potential derivatization strategies for this compound include:

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, or alcohols. These modifications can alter the compound's polarity, hydrogen bonding capacity, and ability to interact with biological targets.

Modification of the Methoxy Group: The methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized. Alternatively, other alkoxy groups can be introduced to investigate the effect of chain length and steric bulk.

Table 2: Potential Derivatization Strategies for this compound and Their Rationale in SAR Studies

Derivatization SiteModificationRationale for SAR Studies
Carboxylic acidEsterification, AmidationTo alter polarity, solubility, and hydrogen bonding capabilities. nih.gov
Methoxy groupDemethylation, AlkylationTo investigate the role of the oxygen atom and the steric effect of the alkyl group.
Naphthalene ringHalogenation, NitrationTo modify the electronic properties and lipophilicity of the molecule. rsdjournal.org

Photochemical Reactions and Excited State Dynamics

The photochemical behavior of this compound is expected to be influenced by its naphthalene core, which is a well-known chromophore. Upon absorption of UV light, naphthalene derivatives are promoted to an excited electronic state. The subsequent decay pathways can include fluorescence, phosphorescence, and photochemical reactions.

Studies on related methoxynaphthalene compounds have shown that the position of the methoxy group can influence the excited state dynamics. For example, the electronic transition of jet-cooled 2-methoxynaphthalene (B124790) has been investigated using laser-induced fluorescence, revealing the presence of two conformations of the methoxy group. capes.gov.br

The excited state dynamics of naphthalene derivatives can also involve intersystem crossing to the triplet state. The efficiency of this process can be influenced by the presence of substituents. chemrxiv.org For this compound, the interplay between the methoxy and carboxylic acid groups could lead to unique excited state properties, such as intramolecular proton transfer or charge transfer. The excited-state acidity of naphthol derivatives is known to be significantly different from their ground-state acidity, a phenomenon that can be explained by the Förster cycle. mdpi.com

Electrochemical Behavior and Redox Processes

The electrochemical properties of this compound are of interest for its potential applications in electro-organic synthesis and as a redox-active material. The naphthalene ring system can undergo both oxidation and reduction processes. The presence of the electron-donating methoxy group would be expected to lower the oxidation potential of the naphthalene core, making it more susceptible to oxidation.

Biological and Biomedical Research Applications of 8 Methoxynaphthalene 1 Carboxylic Acid Derivatives

Enzyme Interaction Studies

The structural features of 8-methoxynaphthalene-1-carboxylic acid derivatives make them intriguing candidates for studying enzyme interactions, including inhibition and activation, as well as their potential to act as substrate mimics.

Mechanistic Aspects of Enzyme Inhibition and Activation

While direct studies on this compound derivatives are limited, research on structurally related compounds, such as quinoline-carboxylic acid derivatives, provides insights into potential mechanisms of enzyme inhibition. For instance, the 8-hydroxy-quinoline 7-carboxylic acid moiety has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. nih.gov Molecular modeling suggests that this scaffold interacts with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the enzyme, highlighting the importance of specific functional groups for inhibitory activity. nih.gov

Furthermore, the potency of enzyme inhibitors can be significantly enhanced through strategic molecular design. Studies on cyclopropanecarbonyl derivatives have shown that incorporating functionalities capable of metal chelating and hydrogen bonding at the active site can lead to a substantial increase in inhibitory potency. nih.gov These interactions can induce a fixed conformation in the inhibitor that is more favorable for binding, a principle that could be applied to the design of potent this compound-based enzyme inhibitors. nih.gov The structure-activity relationship of phenolic acids also underscores the role of methoxy (B1213986) and carboxylic acid groups in their antioxidant and, by extension, enzyme-modulating activities. researchgate.net

The following table summarizes the key interactions and resulting effects observed in related enzyme inhibitors, which could be extrapolated to derivatives of this compound.

Interacting MoietyEnzyme Target (Example)Key InteractionsConsequence
8-Hydroxy-quinoline 7-carboxylic acidPim-1 KinaseInteraction with Asp186 and Lys67 in ATP-binding pocketEnzyme Inhibition
Cyclopropanecarbonyl groupDihydroorotate DehydrogenaseMetal chelating and hydrogen bondingEnhanced Inhibition Potency
Phenolic acid groupsVariousHydrogen bonding, electron donationModulation of enzyme activity

Molecular Basis of Substrate Mimicry and Enzymatic Transformations

The concept of substrate mimicry involves designing molecules that resemble the natural substrate of an enzyme, thereby competing for binding to the active site. This can lead to enzyme inhibition or allow the molecule to undergo enzymatic transformation. The development of artificial enzymes, or enzyme mimics, often utilizes transition state analogs to create catalysts for specific reactions. researchgate.net Highly crosslinked polymers imprinted with a transition state analog for the amidolysis of phenylalanine p-nitroanilide have demonstrated stereospecificity and substrate selectivity, acting as effective chymotrypsin (B1334515) mimics. researchgate.net This principle suggests that derivatives of this compound could be designed to mimic the substrates of various enzymes, enabling the study of enzymatic mechanisms or the development of novel inhibitors.

Enzymatic transformations of naphthalene (B1677914) derivatives have been observed. For example, the enzymatic conversion of 1-methoxynaphthalene (B125815) can be catalyzed by enzymes from the cytochrome P450 family, leading to hydroxylated derivatives. This indicates that the this compound scaffold could be susceptible to enzymatic modifications, a factor to consider in their biological applications.

Receptor Binding and Modulation Mechanisms

Derivatives of this compound hold promise as modulators of various receptors, including G-protein coupled receptors, due to their structural similarities to known receptor ligands.

Ligand-Receptor Recognition and Allosteric Modulation

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.govmdpi.com This binding event induces a conformational change in the receptor, which can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand. nih.govnih.gov This mechanism offers a more subtle and potentially more selective way to modulate receptor activity compared to direct agonists or antagonists. nih.gov

The muscarinic acetylcholine (B1216132) receptors are a well-studied family of G-protein coupled receptors that are known to be targeted by allosteric modulators. nih.govmdpi.com While direct evidence for this compound derivatives is not available, the general principles of allosteric modulation by various small molecules at these receptors are well-established. nih.govmdpi.comnih.gov Steroidal compounds, for instance, have been shown to allosterically modulate muscarinic receptors at physiologically relevant concentrations. mdpi.com The development of bitopic ligands, which contain both an orthosteric and an allosteric pharmacophore, represents a novel approach to achieving unique pharmacological profiles. mdpi.comnih.gov

Receptor Subtype Selectivity Profiling

A key advantage of targeting allosteric sites is the potential for achieving greater receptor subtype selectivity. nih.gov Allosteric binding sites are generally less conserved across receptor subtypes compared to the highly conserved orthosteric sites, which must accommodate the same endogenous ligand. nih.gov This divergence allows for the design of allosteric modulators that can differentiate between closely related receptor subtypes.

Research on 6'-substituted naphthalene-2-carboxylic acid analogs as retinoid X receptor (RXR) ligands has demonstrated the feasibility of achieving subtype selectivity. nih.gov Certain analogs were found to be potent and selective antagonists for specific RXR subtypes, highlighting the potential for naphthalene-based scaffolds in developing subtype-selective receptor modulators. nih.gov Similarly, a structure-activity relationship study of imidazodiazepines revealed that specific substitutions could confer selectivity for kappa opioid receptors over other opioid receptor subtypes. mdpi.com These findings suggest that systematic modification of the this compound structure could lead to derivatives with selective binding profiles for various receptor subtypes.

The following table illustrates the concept of receptor subtype selectivity with examples from related compound classes.

Compound ClassReceptor FamilySelective forImplication
6'-Substituted Naphthalene-2-carboxylic acidsRetinoid X Receptors (RXR)Specific RXR subtypesPotential for targeted therapy
ImidazodiazepinesOpioid ReceptorsKappa Opioid ReceptorReduced off-target effects

Interactions with Nucleic Acids and Cellular Components

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. nih.govrsc.org This mode of binding can lead to conformational changes in the DNA and interfere with processes such as replication and transcription. nih.gov Naphthalimide-polyamine conjugates, for example, have been shown to intercalate into DNA base pairs, with the binding strength being influenced by the substituents on the naphthalene backbone. nih.gov The primary forces driving this interaction are hydrogen bonding and van der Waals forces. nih.gov

Theoretical studies on anthracene (B1667546) and phenanthrene (B1679779) derivatives, which share structural similarities with naphthalene, have provided insights into the factors governing their binding selectivity for different DNA sequences. nih.gov These studies suggest that even subtle changes to the molecular structure can influence binding affinity and specificity. While the carboxylic acid group of this compound would likely influence its interaction with the negatively charged phosphate (B84403) backbone of DNA, the precise mode and strength of binding would require experimental investigation. The study of non-covalent interactions between phthalic acid esters and DNA also highlights the importance of hydrogen bonding and van der Waals forces in the binding process, primarily in the minor groove. nih.gov

Insufficient Information to Generate Article on the

Despite a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed and scientifically accurate article on the "," focusing on the requested sections of Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR) Analyses, and Lead Optimization Strategies.

Similarly, a thorough investigation for examples of lead optimization strategies in drug design that specifically utilize this compound as a scaffold or precursor did not provide concrete case studies or detailed research campaigns. The available information discusses lead optimization in a general sense or in the context of other, broader classes of naphthalene derivatives.

Therefore, due to the lack of specific, in-depth research data directly pertaining to this compound and its derivatives in the areas of SAR/SPR and lead optimization, it is not possible to construct the professional and authoritative article as requested, complete with the required data tables and detailed research findings. Further experimental research and publication in this specific area are needed to provide the necessary information for such an analysis.

Applications in Materials Science and Catalysis

Supramolecular Chemistry and Self-Assembly of Naphthalene (B1677914) Derivatives

The self-assembly of molecules into well-ordered structures is a cornerstone of supramolecular chemistry, driven by non-covalent interactions such as hydrogen bonding and π-π stacking. Naphthalene derivatives, particularly those bearing carboxylic acid groups, are excellent candidates for forming such assemblies due to their defined geometry and the strong, directional nature of the interactions they can engage in.

The carboxylic acid group of 8-Methoxynaphthalene-1-carboxylic acid is a primary driver for self-assembly. Carboxylic acids are well-known to form robust hydrogen-bonded dimers, where two molecules are linked in a cyclic arrangement. nih.govnih.govwinthrop.edu This predictable interaction is a powerful tool in crystal engineering for creating specific supramolecular structures. The naphthalene core of the molecule facilitates π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align, further stabilizing the assembled structure. The interplay between these hydrogen bonds and π-π stacking can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. sci-hub.se

Key Interactions in the Self-Assembly of Naphthalene Carboxylic Acids:

Interaction TypeDescriptionRole in Assembly
Hydrogen Bonding Strong, directional interaction between the carboxylic acid groups of two molecules.Formation of cyclic dimers, leading to chains or networks.
π-π Stacking Non-covalent interaction between the aromatic naphthalene rings.Stabilization of the supramolecular structure in a parallel or offset arrangement.
Van der Waals Forces Weak, non-specific interactions between molecules.Contribution to the overall stability of the crystal packing.

Coordination Chemistry and Ligand Design for Metal Complexes

The carboxylate group of this compound can be deprotonated to act as a versatile ligand for a wide range of metal ions. mdpi.comsemanticscholar.org Carboxylates are known to coordinate to metals in various modes, which allows for the construction of diverse metal-organic architectures, from simple mononuclear complexes to intricate coordination polymers. mdpi.comsemanticscholar.orgnih.gov

The potential coordination modes of the carboxylate group include monodentate, where only one oxygen atom binds to the metal center, and bidentate, where both oxygen atoms coordinate to the same metal in a chelating fashion. mdpi.comnih.gov Furthermore, the carboxylate can act as a bridging ligand, connecting two or more metal centers to form dinuclear, polynuclear, or extended network structures like metal-organic frameworks (MOFs). mdpi.comnih.govmedium.com The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. mdpi.comsemanticscholar.org

The naphthalene backbone of this compound provides a rigid scaffold, which can be advantageous in designing ligands for specific catalytic applications or for creating materials with desired structural properties. The methoxy (B1213986) group can also play a role in the coordination chemistry, either by influencing the electronic properties of the ligand or by potentially acting as a secondary, weak coordination site in some cases. The combination of the hard carboxylate donor and the soft aromatic system makes this ligand interesting for coordination with a variety of metal ions, from transition metals to lanthanides. mdpi.comsemanticscholar.org

Common Coordination Modes of Carboxylate Ligands:

Coordination ModeDescriptionResulting Structure
Monodentate (κ¹-O) One oxygen atom of the carboxylate binds to a single metal ion.Simple metal complexes.
Bidentate Chelating (κ²-O,O') Both oxygen atoms of the carboxylate bind to the same metal ion.Stable, cyclic structures.
Bidentate Bridging (μ₂-O,O') Each oxygen atom of the carboxylate binds to a different metal ion.Dinuclear or polynuclear complexes, coordination polymers.

Role as Building Blocks and Intermediates for Advanced Materials

Carboxylic acids are fundamental building blocks in organic synthesis, and this compound is no exception. google.com Its bifunctional nature, with a reactive carboxylic acid group and a modifiable aromatic ring, makes it a valuable precursor for a range of advanced materials.

One significant application of naphthalene-based dicarboxylic acids is in the synthesis of high-performance polymers. For instance, 2,6-naphthalenedicarboxylic acid is a key monomer for the production of polyethylene (B3416737) naphthalate (PEN), a polyester (B1180765) with superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET). wikipedia.org Similarly, this compound could be utilized as a monomer or a modifying agent in polymerization reactions to impart specific properties, such as fluorescence or altered thermal stability, to the resulting polymers.

Furthermore, this compound is a potential building block for the synthesis of metal-organic frameworks (MOFs). wikipedia.orgyoutube.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. youtube.com The rigid structure and defined coordination capabilities of this compound make it a suitable candidate for a linker in MOF synthesis. espublisher.com By carefully selecting the metal centers and reaction conditions, it is possible to create porous materials with potential applications in gas storage, separation, and catalysis. The methoxy group on the naphthalene ring could also serve to functionalize the pores of the resulting MOF, tuning its properties for specific applications.

The synthetic versatility of this compound also allows for its use as an intermediate in the preparation of more complex organic molecules for various applications in materials science, such as organic light-emitting diodes (OLEDs) or molecular sensors, where the photophysical properties of the naphthalene core can be exploited.

Advanced Analytical Methodologies for 8 Methoxynaphthalene 1 Carboxylic Acid

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 8-Methoxynaphthalene-1-carboxylic acid. Its versatility allows for various separation modes and detection strategies tailored to the specific analytical goal.

Although this compound itself is not chiral, derivatives or synthetic precursors may possess stereogenic centers, making chiral separation a critical analytical step. The principles applied to structurally similar compounds, such as Naproxen, are directly relevant. Direct chiral separation using HPLC with Chiral Stationary Phases (CSPs) is the most prevalent method for resolving enantiomers. researchgate.net Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad selectivity for a wide range of chiral compounds, including carboxylic acids. researchgate.net

For compounds structurally analogous to this compound, successful enantioseparation is often achieved using columns like Lux Amylose-1 or Chirobiotic T under reversed-phase conditions. researchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. researchgate.net Method development involves optimizing the mobile phase composition (typically mixtures of an organic modifier like methanol (B129727) or acetonitrile (B52724) with an aqueous buffer containing a pH modifier like acetic or formic acid), flow rate, and column temperature to achieve baseline resolution. oup.comnih.gov For instance, a validated method for Naproxen utilized a Lux Amylose-1 stationary phase at 40 °C with a mobile phase of methanol:water:acetic acid (85:15:0.1, v/v/v), achieving a resolution (Rs) of 3.21 within seven minutes. nih.govnih.govresearchgate.net

Table 1: Exemplary HPLC Conditions for Chiral Separation of Naphthalene-based Carboxylic Acids

Parameter Condition Rationale Reference
Stationary Phase Lux Amylose-1 (amylose derivative) Polysaccharide-based CSPs offer excellent enantiorecognition for aromatic carboxylic acids. nih.govnih.gov
Mobile Phase Methanol:Water:Acetic Acid (85:15:0.1, v/v/v) Reversed-phase mode is common; acetic acid controls the ionization of the carboxyl group. nih.govnih.gov
Flow Rate 0.65 mL/min Optimized for resolution and analysis time. nih.gov
Column Temperature 40 °C Temperature affects separation kinetics and efficiency; optimization is crucial. nih.gov
Detection UV at 230 nm Naphthalene (B1677914) moiety provides strong UV absorbance for sensitive detection. nih.govresearchgate.net
Resolution (Rs) 3.21 Indicates baseline separation of the enantiomers. nih.gov

The carboxylic acid functional group in this compound does not possess a native, highly sensitive chromophore or fluorophore, which can limit detection sensitivity in trace analysis. oup.com Pre-column derivatization is a chemical modification technique used to attach a tag to the analyte that enhances its detectability. greyhoundchrom.com This process converts the carboxylic acid into a derivative with superior UV absorption or fluorescence properties, thereby lowering the limits of detection. thermofisher.com

A variety of reagents are available for derivatizing carboxylic acids. nih.gov For fluorescence detection, reagents like 9-chloromethyl anthracene (B1667546) can be used, which react with the carboxylic acid to form a highly fluorescent ester derivative. oup.com This allows for detection at picomole levels. oup.com For enhanced UV detection, reagents such as 2-nitrophenylhydrazine (B1229437) (2-NPH) are employed, which react in the presence of a coupling agent to form derivatives with strong molar absorptivity. nih.gov Derivatization not only improves sensitivity but also can enhance chromatographic separation by altering the polarity of the analyte. thermofisher.com The reaction conditions, including solvent, temperature, and time, must be carefully optimized to ensure the reaction proceeds to completion without forming byproducts. researchgate.net

Table 2: Common Derivatization Reagents for Carboxylic Acids in HPLC

Reagent Detection Mode Advantages Reference
9-Chloromethyl anthracene Fluorescence High sensitivity, good for trace analysis. oup.com
2-Nitrophenylhydrazine (2-NPH) UV-Vis / MS Provides strong UV chromophore and allows for MS identification. nih.gov
9-Fluorenylmethyl chloroformate (FMOC-Cl) Fluorescence / UV Rapid reaction, stable derivatives. thermofisher.comresearchgate.net
4-Bromomethyl-7-methoxycoumarin Fluorescence Forms highly fluorescent esters for sensitive detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a powerful separation technique, but it is restricted to thermally stable and volatile compounds. sigmaaldrich.com Due to its polarity and low volatility, this compound is not suitable for direct GC analysis. restek.com Therefore, a derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable form, typically an ester. jfda-online.com

Silylation is a common derivatization method where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. restek.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS), to produce TMS esters. restek.comusherbrooke.ca Another approach is methylation using reagents like diazomethane (B1218177) or esterification by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst. These derivatization techniques reduce the polarity and increase the volatility of the analyte, enabling its passage through the GC column. gcms.cz

Once separated by GC, the derivatives are introduced into a mass spectrometer (MS). The MS provides structural information based on the mass-to-charge ratio of the molecule and its fragmentation pattern upon ionization, allowing for confident identification and characterization of the this compound derivative. ysu.edu This technique is particularly useful for identifying trace-level impurities and byproducts in a complex matrix. nih.gov

Capillary Electrophoresis (CE) for Purity Assessment and Separation of Analogs

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their differential migration in an electric field. scispace.com It offers a distinct separation mechanism compared to HPLC and is an excellent complementary technique for purity assessment and the separation of closely related structural analogs of this compound. documentsdelivered.com

In a typical CE method for carboxylic acids, a fused-silica capillary and a background electrolyte (BGE) buffer are used. At a pH above its pKa, the carboxylic acid group will be deprotonated, forming a negatively charged anion that migrates toward the anode. The separation of different aromatic carboxylic acids is influenced by their charge-to-size ratio. nih.gov Method development involves optimizing the BGE composition, pH, voltage, and capillary temperature. iaea.org The use of additives to the BGE, such as cyclodextrins, can also enable the separation of chiral compounds, providing an alternative to chiral HPLC. nih.gov Due to its high resolving power and minimal sample consumption, CE is particularly well-suited for assessing the purity of research compounds where sample quantity may be limited. nih.gov

Quantitative Analytical Method Development for Research Purity and Yield

Developing a robust quantitative method is essential for determining the purity of synthesized this compound and calculating reaction yields. HPLC with UV detection is the most common platform for this purpose, leveraging the naphthalene ring's inherent UV absorbance. nih.gov

A quantitative method must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. The validation process involves several key parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components like impurities, degradants, or matrix components. mdpi.com This is typically assessed by analyzing a placebo and spiked samples.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards of known concentrations and performing a linear regression analysis (R² ≥ 0.999 is typically desired). mdpi.com

Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the recovery percentage is calculated. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

By systematically evaluating these parameters, a reliable HPLC method can be established for the routine quantification of this compound, supporting synthesis optimization and quality control. researchgate.net

Table 3: Key Parameters for Quantitative HPLC Method Validation

Parameter Description Acceptance Criteria Example
Linearity Correlation between concentration and detector response. Coefficient of determination (R²) ≥ 0.999
Accuracy Closeness to the true value, assessed by % recovery. 98.0% - 102.0% recovery
Precision (Repeatability) Variation from multiple measurements on the same day. Relative Standard Deviation (RSD) ≤ 2.0%
Intermediate Precision Variation from measurements on different days/analysts. Relative Standard Deviation (RSD) ≤ 3.0%
LOD Lowest detectable concentration. Signal-to-Noise Ratio (S/N) of 3:1
LOQ Lowest quantifiable concentration. Signal-to-Noise Ratio (S/N) of 10:1

Future Research Directions and Emerging Paradigms in 8 Methoxynaphthalene 1 Carboxylic Acid Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The paradigm of drug discovery is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). ulster.ac.ukulster.ac.uk These computational tools offer the potential to dramatically accelerate the design-make-test-analyze cycle for novel compounds derived from 8-Methoxynaphthalene-1-carboxylic acid. ijpsjournal.com

Future research will likely leverage AI and ML for the de novo design of this compound derivatives with optimized pharmacological profiles. By training algorithms on vast datasets of chemical structures and their associated biological activities, it is possible to generate novel molecular architectures with a higher probability of desired therapeutic effects. ulster.ac.uk For instance, machine learning models can predict various properties of chemical compounds based solely on their structural definitions. ulster.ac.ukresearchgate.net

A significant application will be in the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ijpsjournal.comsemanticscholar.org Early in silico prediction of these parameters can help to prioritize which derivatives of this compound are most promising for synthesis and experimental testing, thereby reducing time and cost. ijpsjournal.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these naphthalene (B1677914) derivatives with their biological activities, providing crucial insights for lead optimization. semanticscholar.orgsciencepublishinggroup.com

Molecular docking simulations, a key component of computer-aided drug design, can be enhanced by machine learning to predict the binding affinity and interaction patterns of this compound analogues with specific biological targets. ijpsjournal.comnih.gov This approach is particularly valuable given the diverse pharmacological activities reported for various naphthalene derivatives, including anticancer and antimicrobial effects. ekb.egrasayanjournal.co.in

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationObjective in Relation to this compoundPotential Impact
De Novo DesignGenerate novel derivatives with enhanced biological activity.Accelerated discovery of new lead compounds.
ADMET PredictionForecast the pharmacokinetic and toxicity profiles of new analogues.Early identification of candidates with favorable drug-like properties.
QSAR ModelingEstablish relationships between molecular structure and biological function.Rational design of more potent and selective compounds.
Molecular DockingPredict binding modes and affinities to biological targets.Elucidation of mechanisms of action and target identification.

Development of Advanced Spectroscopic Probes for In Situ Mechanistic Elucidation

Understanding the mechanism of action of a bioactive compound is fundamental to its development as a therapeutic agent. Naphthalene derivatives are known to possess unique photophysical properties, including strong fluorescence, which can be harnessed for the development of advanced spectroscopic probes. nih.gov Future research could focus on designing and synthesizing derivatives of this compound that can act as fluorescent probes for in situ mechanistic elucidation.

The inherent fluorescence of the naphthalene core provides a foundation for creating probes that can report on their local environment or binding events. nih.gov By strategically modifying the this compound scaffold, it may be possible to create probes whose fluorescence properties (e.g., intensity, wavelength, lifetime) change upon interaction with a specific biological target, such as an enzyme or receptor. nih.gov This would allow for real-time monitoring of these interactions within living cells, providing invaluable insights into the compound's mechanism of action.

Furthermore, the introduction of specific functional groups could lead to the development of probes for sensing particular ions or small molecules, leveraging the known sensing capabilities of other naphthalene-based compounds. nih.gov Time-resolved fluorescence spectroscopy could be employed to study the dynamics of these interactions at a molecular level. The photostability of the naphthalene moiety is an additional advantage for such applications. nih.gov

Table 2: Spectroscopic Techniques and Their Potential Application to this compound Research

Spectroscopic TechniqueResearch Application for this compound DerivativesAnticipated Insights
Fluorescence SpectroscopyDevelopment of fluorescent probes to monitor binding to biological targets.Real-time visualization of molecular interactions and mechanistic pathways.
UV-Visible SpectroscopyCharacterization of the photophysical properties of new derivatives.Understanding the electronic structure and its influence on biological activity.
Time-Resolved SpectroscopyStudying the dynamics of probe-target interactions.Detailed kinetic information about binding events.

Multidisciplinary Approaches and Translational Research Opportunities

The therapeutic potential of naphthalene derivatives spans a wide range of diseases, including cancer, and infectious diseases. nih.govacs.orgmdpi.com This broad bioactivity profile suggests that this compound and its future analogues could be the subject of extensive translational research. This endeavor will necessitate a multidisciplinary approach, integrating expertise from medicinal chemistry, molecular biology, pharmacology, and clinical medicine.

The initial phase of this research would involve the synthesis of a library of this compound derivatives, guided by the AI and ML predictions discussed previously. These compounds would then be screened against a panel of disease-relevant targets and cell lines to identify lead candidates. For example, given the reported anticancer activity of some naphthalene compounds, these derivatives could be tested against various cancer cell lines, such as triple-negative breast cancer. nih.gov

Promising candidates would then advance to preclinical studies, including in vivo efficacy and safety assessments in animal models. A key aspect of this translational pipeline will be the identification of biomarkers to monitor the therapeutic response and potential toxicity of the compounds. This is where the development of spectroscopic probes could intersect with translational goals, potentially enabling non-invasive imaging or monitoring of drug-target engagement.

Ultimately, the goal of this multidisciplinary effort is to translate promising laboratory findings into clinical applications. The journey from a lead compound to a marketed drug is long and complex, but by leveraging cutting-edge design strategies, advanced analytical techniques, and collaborative research, the therapeutic potential of this compound can be thoroughly explored.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Methoxynaphthalene-1-carboxylic acid, and what purification methods ensure high-purity yields?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or methoxylation of naphthalene precursors. For example, methoxy groups can be introduced via nucleophilic substitution using methoxide ions under controlled pH and temperature. Purification often employs column chromatography (silica gel) with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or methanol. Yield optimization requires strict control of reaction time and stoichiometry, as described in protocols for structurally similar naphthalene derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify methoxy group positioning and carboxylic acid proton environment.
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) or high-resolution MS (HRMS) for molecular weight confirmation.
  • UV-Vis Spectroscopy : To assess conjugation effects of the methoxy and carboxylic acid groups on electronic transitions.
  • Infrared (IR) Spectroscopy : Identification of carboxylic acid (-COOH) stretching (~1700 cm⁻¹) and methoxy (-OCH₃) bands (~2850 cm⁻¹).
    Gas-phase ion energetics data from standardized databases (e.g., NIST) can further validate stability under analytical conditions .

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to oxidizing agents and may degrade under prolonged exposure to light or humidity. Storage recommendations:

  • Temperature : -20°C in amber glass vials to prevent photodegradation.
  • Desiccants : Use anhydrous calcium chloride or silica gel in storage containers.
  • Incompatibilities : Avoid contact with strong bases (risk of decarboxylation) or peroxides. Stability testing via accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf life. Decomposition products (e.g., CO, CO₂) should be monitored via gas chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across different experimental models?

  • Methodological Answer : Contradictions often arise from interspecies variability (e.g., metabolic differences in rodents vs. humans) or exposure route disparities (oral vs. inhalation). Strategies include:

  • Systematic Review Frameworks : Use risk-of-bias (RoB) questionnaires (e.g., Table C-6/C-7 from toxicological profiles) to evaluate study design rigor, randomization, and outcome reporting consistency .
  • Meta-Analysis : Pool data from controlled exposure studies (human/animal) using fixed-effects models, adjusting for covariates like dose-response thresholds.
  • In vitro Toxicity Profiling : Compare hepatic microsomal metabolism across species to identify reactive intermediates (e.g., epoxides) that may explain discrepancies .

Q. What reaction engineering strategies improve the regioselectivity and yield of this compound derivatives in catalytic systems?

  • Methodological Answer :

  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselective methoxylation at the 8-position. Ligand design (e.g., phosphine ligands) can suppress side reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in carboxylation steps.
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing byproduct formation. Real-time HPLC monitoring ensures reaction progression toward the desired product .

Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :

  • Quantitative Structure-Activity Relationships (QSARs) : Use software like EPI Suite to estimate logP (lipophilicity) and biodegradation half-lives based on methoxy/carboxylic acid substituents.
  • Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter or aquatic humic acids to assess adsorption potential.
  • Ecotoxicity Databases : Cross-reference with structurally analogous naphthalene derivatives (e.g., 1-methylnaphthalene) to infer bioaccumulation factors (BCFs) in aquatic organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.